Sterculic acid

Beschreibung

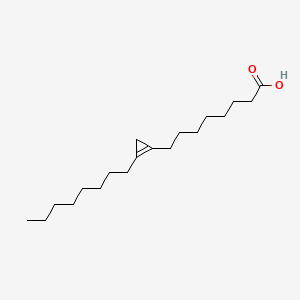

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(2-octylcyclopropen-1-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKPYLNZGDCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970445 | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-87-4, 55088-60-3 | |

| Record name | Sterculic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterculic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERCULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERCULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sterculic Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterculic acid, a unique cyclopropene fatty acid, has garnered significant attention in the scientific community for its distinct chemical structure and potent biological activity. Predominantly found in the seeds of plants from the Malvales order, its most notable characteristic is a highly strained cyclopropene ring, which imparts significant reactivity and is central to its mechanism of action. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by a compilation of its physicochemical properties. Furthermore, it details established experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway. A key focus of this guide is the role of this compound as a powerful inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism. The downstream effects of this inhibition on cellular signaling pathways are also discussed and visualized. This document is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Physicochemical Properties

This compound is systematically known as 8-(2-octylcycloprop-1-en-1-yl)octanoic acid.[1] Its structure is characterized by a 19-carbon aliphatic chain containing a cyclopropene ring at the C9-C10 position. This three-membered ring with a double bond is highly strained and is the key to the molecule's reactivity and biological function.[2][3]

General and Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 8-(2-octylcycloprop-1-en-1-yl)octanoic acid | [1] |

| Molecular Formula | C₁₉H₃₄O₂ | [1] |

| Molecular Weight | 294.479 g/mol | [4] |

| CAS Number | 738-87-4 | [1] |

| Appearance | Liquid at room temperature | [5] |

| Solubility | Soluble in chloroform, ether, hexane, and methanol. | [5] |

Note: More extensive physicochemical data such as melting point, boiling point, and density are not consistently reported across publicly available literature.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of methyl sterculate (the methyl ester of this compound) shows a characteristic molecular ion peak (M⁺).[6]

Experimental Protocols

Extraction of this compound from Sterculia foetida Seeds

This protocol describes a common method for the extraction of oil rich in this compound from its natural source.

Objective: To extract total lipids, including this compound, from the seeds of Sterculia foetida.

Materials:

-

Sterculia foetida seeds

-

n-Hexane (or petroleum ether)

-

Soxhlet apparatus

-

Rotary evaporator

-

Grinder or mill

-

Centrifuge

Procedure:

-

Sample Preparation: Dry the Sterculia foetida seeds and grind them into a fine powder using a grinder or mill.[7][8]

-

Soxhlet Extraction:

-

Place a known quantity of the seed powder (e.g., 10 g) into a thimble.[9]

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with n-hexane (e.g., 200 mL).[9]

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble.

-

Allow the solvent to surround the sample and extract the lipids. Once the chamber is full, the solvent will be siphoned back into the distillation flask.

-

Continue this cycle for approximately 6-12 hours to ensure complete extraction.[8][9]

-

-

Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude seed oil.[7][9]

-

Purification (Optional): The crude oil can be further purified by centrifugation to remove any solid impurities.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) for subsequent analysis by GC-MS.

Objective: To identify and quantify this compound in an oil sample.

Materials:

-

Extracted oil sample

-

Methanol

-

Sulfuric acid or methanolic HCl

-

Internal standard (e.g., methyl pentadecanoate)

-

Diethyl ether and water for liquid-liquid extraction

-

GC-MS system with a suitable capillary column (e.g., HP88)

Procedure:

-

Derivatization to FAMEs:

-

Weigh a precise amount of the oil sample (e.g., 150 mg) into a reaction vessel.[10]

-

Add a known amount of an internal standard.[10]

-

Add a solution of methanol containing a catalytic amount of sulfuric acid (e.g., 15 mL methanol with a few drops of concentrated H₂SO₄).[10]

-

Heat the mixture under reflux for approximately 1 hour.[10]

-

Cool the reaction mixture and perform a liquid-liquid extraction using diethyl ether and water.[10]

-

Collect the organic phase, dry it, and re-dissolve the residue in a known volume of a suitable solvent (e.g., diethyl ether) for injection.[10]

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared FAME solution into the GC.[10]

-

Gas Chromatography: Use a temperature gradient program to separate the FAMEs. A typical program might start at 120°C and ramp up to 240°C.[10] The carrier gas is typically helium.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 40-650.[10]

-

Identification and Quantification: Identify the methyl sterculate peak based on its retention time and comparison of its mass spectrum with known standards or library data. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound biosynthesis begins with oleic acid, a common 18-carbon monounsaturated fatty acid. The process involves two main enzymatic steps.[4][11]

Caption: Biosynthetic pathway of this compound from Oleic Acid.

The initial step is the formation of a cyclopropane ring across the double bond of oleic acid to form dihydrothis compound, a reaction catalyzed by cyclopropane fatty acid synthase with S-adenosylmethionine serving as the methylene donor.[12] This is followed by a desaturation step, which introduces a double bond into the cyclopropane ring to yield this compound.[4]

Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD1)

The primary and most well-characterized biological activity of this compound is the potent inhibition of Stearoyl-CoA Desaturase-1 (SCD1).[2][13] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) like stearoyl-CoA and palmitoyl-CoA into monounsaturated fatty acids (MUFAs) such as oleoyl-CoA and palmitoleoyl-CoA.[14][15] This conversion is crucial for maintaining cell membrane fluidity and lipid signaling.

The highly strained cyclopropene ring of this compound is thought to be responsible for its inhibitory effect on SCD1.[2] By blocking SCD1 activity, this compound disrupts the balance between saturated and unsaturated fatty acids within the cell. This leads to an accumulation of SFAs and a depletion of MUFAs, which can have profound effects on cellular processes.[14] The consequences of SCD1 inhibition include altered membrane composition, induction of endoplasmic reticulum (ER) stress, and activation of apoptotic pathways, making SCD1 inhibitors like this compound valuable tools for research into metabolic diseases and cancer.[16][17]

Caption: Inhibition of SCD1 by this compound and downstream effects.

Conclusion

This compound stands out as a fascinating natural product due to its unique cyclopropene-containing fatty acid structure. This structural feature is not only a chemical curiosity but also the foundation of its potent biological activity as an inhibitor of SCD1. The methodologies for its extraction and analysis are well-established, providing a solid basis for further research. A deeper understanding of its mechanism of action and downstream cellular consequences continues to open new avenues for its potential application in drug development, particularly in the context of metabolic disorders and oncology. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this compound.

References

- 1. This compound | C19H34O2 | CID 12921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. LIPID MAPS [lipidmaps.org]

- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 9. mdpi.com [mdpi.com]

- 10. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 11. pnas.org [pnas.org]

- 12. Carbocyclic fatty acids in plants: biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculiafoetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Sterculic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a naturally occurring cyclopropene fatty acid, stands as a molecule of significant interest in the fields of biochemistry and pharmacology. First identified in the mid-20th century, its unique chemical structure, characterized by a highly strained three-membered ring, imparts distinct biological activities. This technical guide provides an in-depth exploration of the history of this compound's discovery, from its initial isolation and characterization to the elucidation of its biological mechanisms of action. This document details the key experimental protocols that were instrumental in its scientific journey and presents quantitative data and molecular pathways in a format tailored for researchers and drug development professionals.

The Genesis of Discovery: Isolation and Structural Elucidation

The story of this compound begins with the investigation of the seed oil of plants from the Sterculia genus, particularly Sterculia foetida, where it is a major component.[1] The initial challenge for early researchers was to isolate this unusual fatty acid in a pure form to determine its structure.

Initial Isolation from Sterculia foetida

Pioneering work in the field was conducted by J.R. Nunn, who, in 1952, successfully isolated this compound.[1][2] The method relied on the separation of the fatty acid from the complex mixture of lipids present in the seed oil.

-

Oil Extraction: The kernels of Sterculia foetida seeds are ground and subjected to solvent extraction, typically using hexane, to yield the crude seed oil.[3]

-

Saponification: The crude oil is then saponified by refluxing with an alcoholic solution of potassium hydroxide to liberate the free fatty acids from their triglyceride form.

-

Formation of Urea Complexes: A key step in the purification process involves the formation of urea inclusion complexes. Saturated fatty acids and oleic acid readily form crystalline adducts with urea, while the unique structure of this compound hinders this complexation. This difference in reactivity allows for the selective removal of other fatty acids.

-

Isolation of this compound: The this compound-rich fraction, which remains in the filtrate after the removal of the urea complexes, is then acidified to precipitate the crude this compound. Further purification can be achieved through low-temperature crystallization.[4]

Unraveling the Structure

Nunn's subsequent work focused on elucidating the chemical structure of this novel fatty acid.[1][2] Through a series of chemical degradation and derivatization experiments, he proposed the now-accepted structure of 8-(2-octylcycloprop-1-en-1-yl)octanoic acid.[1][4]

Physicochemical Properties of this compound

The precise characterization of this compound's physical and chemical properties was crucial for its identification and subsequent study. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₄O₂ | [1][2] |

| Molecular Weight | 294.479 g/mol | [1][5] |

| IUPAC Name | 8-(2-Octylcycloprop-1-en-1-yl)octanoic acid | [1][5] |

| CAS Number | 738-87-4 | [1][5] |

| Melting Point | 18.5 °C | [1] |

| Boiling Point | 187 °C at 1 mmHg | [1] |

| Density | 0.912 g/cm³ at 20 °C (solid) | [1] |

| pKa | 4.82 in aqueous ethanol | [1] |

| Cyclopropene C-C bond length | 1.51 Å | [1] |

| Cyclopropene C=C bond length | 1.33 Å | [1] |

Chemical Synthesis of this compound

Following its discovery and characterization, the chemical synthesis of this compound became a target for organic chemists. One of the common approaches involves the addition of a methylene group to an alkyne precursor, stearolic acid.[4][6]

Experimental Protocol: A Synthetic Route to this compound

-

Esterification of Stearolic Acid: Stearolic acid is first converted to its methyl ester, methyl stearolate, by reaction with methanol in the presence of an acid catalyst.[6]

-

Cyclopropenation: The methyl stearolate then undergoes a cyclopropenation reaction. A common method involves the reaction with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropene ring.[6]

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding diacid. Subsequent treatment with a dehydrating agent like thionyl chloride followed by decarbonylation yields the this compound backbone.[6]

-

Reduction: The final step involves the reduction of the cyclopropenium intermediate, typically with a reducing agent such as sodium borohydride, to yield this compound.[6]

Biological Activity: Inhibition of Stearoyl-CoA Desaturase (SCD1)

A significant breakthrough in understanding the biological role of this compound was the discovery of its potent inhibitory effect on the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[7][8][9] SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[3][8]

Mechanism of Action

The highly strained cyclopropene ring of this compound is believed to be crucial for its inhibitory activity.[7] It acts as an irreversible inhibitor of SCD1, thereby altering the fatty acid composition within cells.[9] This inhibition has profound effects on cellular processes, including membrane fluidity, signal transduction, and lipid storage.[3]

Experimental Determination of SCD1 Inhibition

The inhibition of SCD1 by this compound can be quantified both in vitro and in vivo.

-

Enzyme Source: Microsomal fractions containing SCD1 are isolated from a suitable source, such as rat liver.

-

Substrate: A radiolabeled saturated fatty acid, typically [¹⁴C]-stearoyl-CoA, is used as the substrate.

-

Incubation: The microsomal preparation is incubated with the radiolabeled substrate in the presence and absence of varying concentrations of this compound.

-

Lipid Extraction and Separation: After the reaction, the total lipids are extracted. The fatty acid methyl esters are then prepared and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish the saturated substrate from the monounsaturated product.

-

Quantification: The radioactivity in the spots corresponding to the substrate and product is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the conversion of substrate to product in the presence of this compound to the control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.[10]

-

Animal Model: An appropriate animal model, such as mice or rats, is administered a diet containing this compound or a control diet.

-

Tissue Sampling: After a defined period, tissue samples (e.g., liver, adipose tissue) are collected.

-

Lipid Analysis: The fatty acid composition of the tissue lipids is analyzed by gas chromatography (GC).

-

Calculation of Desaturase Index: The activity of SCD1 is indirectly assessed by calculating the desaturase index, which is the ratio of the product of the enzyme (e.g., oleic acid, C18:1) to its substrate (e.g., stearic acid, C18:0). A decrease in the desaturase index in the this compound-treated group compared to the control group indicates inhibition of SCD1 activity.[9]

Visualizing the Discovery and Mechanism

Logical Workflow of this compound Discovery

Caption: Workflow of the discovery and identification of this compound.

Biosynthesis of this compound

Caption: Biosynthetic pathway of this compound from Oleic acid.

Signaling Pathway of SCD1 Inhibition

Caption: Mechanism of SCD1 inhibition by this compound.

Conclusion

The discovery of this compound marked a significant advancement in the field of lipid chemistry and biochemistry. From its challenging isolation and intricate structural elucidation to the profound understanding of its biological activity as a potent SCD1 inhibitor, the scientific journey of this compound continues to unfold. For researchers and drug development professionals, this compound and its derivatives represent a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases. The detailed methodologies and data presented in this guide offer a solid foundation for future research and development in this exciting area.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C19H34O2 | CID 12921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. foodb.ca [foodb.ca]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sterculic Oil, a Natural SCD1 Inhibitor, Improves Glucose Tolerance in Obese ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Natural Sources of Sterculic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropene fatty acid (CPFA), has garnered significant interest in the scientific community for its unique chemical structure and potent biological activities. Notably, it is a powerful inhibitor of the enzyme stearoyl-CoA desaturase 1 (SCD1), a key regulator of lipid metabolism. This inhibitory action gives this compound potential therapeutic applications in metabolic diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthesis.

Principal Natural Sources of this compound

This compound is primarily found in the seed oils of plants belonging to the order Malvales. Within this order, several families are particularly rich in this compound.

Key Plant Families:

-

Malvaceae (Mallow Family): This large family, which now often includes the former Sterculiaceae, Bombacaceae, and Tiliaceae families, is the most significant source of this compound. Many species within this family synthesize and store cyclopropenoid fatty acids in their seeds[1][2].

-

Sterculiaceae: Traditionally recognized as a distinct family, it contains the genus Sterculia, from which this compound derives its name. Sterculia species are the most prominent and high-yielding sources of this fatty acid[2][3].

-

Bombacaceae (Kapok Tree Family): Now often classified under Malvaceae, this family includes species like the Baobab (Adansonia digitata) which contain this compound in their seed oils[2].

-

Tiliaceae (Linden Tree Family): Also frequently included in Malvaceae, the genus Tilia (linden or lime trees) is another known source of this compound, although typically in lower concentrations than Sterculia species.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound varies significantly among different plant species and, to a lesser extent, based on environmental factors and processing methods. The highest concentrations are consistently found in the seed oils.

| Plant Family | Genus and Species | Plant Part | This compound Content (% of total fatty acids) | Reference(s) |

| Malvaceae (incl. Sterculiaceae) | Sterculia foetida | Seed Oil | 53 - 71.8% | [4] |

| Sterculia apetala | Seed Oil | 56.3% | ||

| Sterculia mexicana | Seed Oil | 51.3% | ||

| Sterculia tragacantha | Seed Oil | 30.2% | ||

| Sterculia tomentosa | Seed Oil | 11.3% | ||

| Sterculia striata | Seed Oil | 5.3% | ||

| Sterculia alata | Seed Oil | 4.0% | ||

| Sterculia guttata | Seed Oil | 5.8% | ||

| Sterculia villosa | Seed Oil | 3.2% | ||

| Malvaceae (incl. Bombacaceae) | Adansonia digitata (Baobab) | Seed Oil | 0.97 - 1.45% | |

| Malvaceae (incl. Tiliaceae) | Tilia spp. (Linden) | Seed Oil | 6 - 17% (total cyclopropenoid fatty acids) |

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the common monounsaturated fatty acid, oleic acid. The process involves a two-step enzymatic conversion.

-

Cyclopropanation: The double bond of oleic acid, while it is a component of a phospholipid, undergoes cyclopropanation. This reaction is catalyzed by the enzyme cyclopropane fatty acyl phospholipid synthase. The methyl group is donated by S-adenosyl-L-methionine (SAM), leading to the formation of dihydrothis compound.

-

Dehydrogenation: Dihydrothis compound is then desaturated by a dehydrogenase enzyme to introduce a double bond within the cyclopropane ring, yielding this compound.

Caption: Biosynthetic pathway of this compound from oleic acid.

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from plant materials, primarily seeds.

Extraction of Crude Seed Oil

A common and efficient method for extracting the crude oil containing this compound from seeds is Soxhlet extraction.

Protocol: Soxhlet Extraction

-

Sample Preparation: Dry the seeds (e.g., Sterculia foetida) at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder using a laboratory mill.

-

Soxhlet Setup:

-

Place a known quantity (e.g., 20 g) of the powdered seed material into a cellulose thimble.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with a suitable solvent, typically n-hexane (e.g., 250 mL).

-

Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.

-

-

Extraction:

-

Heat the solvent in the round-bottom flask using a heating mantle to its boiling point (for n-hexane, approximately 69°C).

-

Allow the solvent to reflux for a period of 6-8 hours. The solvent will vaporize, condense, and drip onto the sample, extracting the lipids. The solvent and extracted lipids will then siphon back into the flask.

-

-

Solvent Recovery: After extraction, cool the apparatus. Detach the round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude seed oil.

-

Storage: Store the extracted crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Purification of this compound

Urea adduction is a widely used technique to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids and to enrich cyclopropenoid fatty acids.

Protocol: Urea Adduction for this compound Enrichment

-

Saponification of Crude Oil:

-

Dissolve a known amount of crude seed oil (e.g., 10 g) in a 10% solution of potassium hydroxide (KOH) in methanol (e.g., 100 mL).

-

Reflux the mixture for 1-2 hours to saponify the triglycerides into free fatty acids.

-

Cool the mixture and acidify to a pH of approximately 2-3 with hydrochloric acid (HCl) to protonate the fatty acids.

-

Extract the free fatty acids with n-hexane. Wash the hexane layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate. Evaporate the hexane to obtain the mixed free fatty acids.

-

-

Urea Complex Formation:

-

Dissolve urea in methanol at 60-70°C to create a saturated solution (e.g., 150 g urea in 600 mL methanol).

-

While stirring, add the mixed free fatty acids (from step 1) to the hot urea solution.

-

Allow the mixture to cool slowly to room temperature, and then let it stand at 4°C overnight to facilitate the crystallization of urea-fatty acid adducts. Saturated and some monounsaturated fatty acids will form inclusion complexes with urea and precipitate out of the solution. This compound, due to the steric hindrance of the cyclopropene ring, will remain in the methanolic solution.

-

-

Separation and Recovery:

-

Filter the mixture to remove the crystallized urea adducts.

-

The filtrate contains the enriched this compound. Add water to the filtrate and acidify with HCl.

-

Extract the this compound-enriched fraction with n-hexane.

-

Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound fraction.

-

Quantification and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the quantification of this compound, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for its structural confirmation.

Protocol: GC-MS Analysis

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To a sample of the purified fatty acid fraction (or crude oil after saponification), add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 70°C for 2 hours.

-

After cooling, add water and extract the FAMEs with n-hexane.

-

Dry the hexane layer over anhydrous sodium sulfate before GC-MS analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: A polar capillary column such as a Supelco SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) is suitable for separating fatty acid methyl esters.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at a rate of 4°C/minute.

-

Hold at 240°C for 20 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Quantification: Identification of the this compound methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is typically performed by comparing the peak area of the this compound methyl ester to that of an internal standard (e.g., methyl heptadecanoate) of a known concentration.

Protocol: NMR Spectroscopy for Structural Elucidation

-

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: The presence of the cyclopropene ring is confirmed by characteristic signals in the ¹H NMR spectrum. The two protons on the cyclopropene ring typically appear as a singlet at approximately 0.78 ppm. The allylic protons adjacent to the cyclopropene ring will also show characteristic shifts.

-

¹³C NMR Spectroscopy: The carbon atoms of the cyclopropene ring exhibit unique chemical shifts, typically around 108-109 ppm for the double-bonded carbons and a significantly upfield signal for the methylene carbon of the ring.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a naturally occurring cyclopropenoid fatty acid with significant therapeutic potential. The primary sources of this compound are the seed oils of plants from the Malvaceae family, with Sterculia species being particularly rich in this compound. The protocols detailed in this guide provide a framework for the efficient extraction, purification, and analysis of this compound, enabling further research into its biological activities and potential applications in drug development. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to its production. This comprehensive technical guide serves as a valuable resource for scientists and researchers working with this intriguing natural product.

References

- 1. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. magritek.com [magritek.com]

The Biosynthesis of Sterculic Acid from Oleic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of sterculic acid, a cyclopropene fatty acid, from its precursor, oleic acid. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product synthesis, and drug development. It details the enzymatic transformations, intermediate compounds, and presents available quantitative data. Furthermore, this guide outlines detailed experimental protocols for the key enzymes and analytical methods used to study this pathway. Visual diagrams of the biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a naturally occurring cyclopropene fatty acid found in the seeds of plants from the Malvales order, such as Sterculia foetida.[1] Its unique strained three-membered ring structure is responsible for its notable biological activities, including the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in various metabolic diseases.[2] Understanding the biosynthesis of this compound is crucial for potential biotechnological production and for the development of novel therapeutic agents.

The biosynthesis of this compound from oleic acid is a two-step enzymatic process. The first step involves the conversion of oleic acid, esterified to a phospholipid, into its cyclopropane analog, dihydrothis compound. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The second step is the desaturation of dihydrothis compound to form the characteristic cyclopropene ring of this compound, a reaction catalyzed by a putative desaturase.[1][3][4]

This guide will delve into the technical details of each step, providing the available data and methodologies for their study.

The Biosynthetic Pathway

The conversion of oleic acid to this compound proceeds through the intermediate dihydrothis compound.

Step 1: Formation of Dihydrothis compound

The initial step is the addition of a methylene bridge across the cis-double bond of an oleic acid residue within a phospholipid molecule.

-

Substrate: Phospholipid-bound oleic acid (e.g., phosphatidylcholine-bound oleate)

-

Enzyme: Cyclopropane Fatty Acid (CFA) Synthase

-

Co-substrate: S-adenosyl-L-methionine (SAM), which serves as the methylene donor.[5]

-

Product: Phospholipid-bound dihydrothis compound

The proposed mechanism involves the transfer of a methyl group from SAM to the double bond of oleic acid, forming a carbocationic intermediate. This is followed by a proton loss and subsequent ring closure to form the cyclopropane ring.[1] In bacteria, it has been shown that a bicarbonate ion bound in the active site of CFA synthase acts as a general base in this reaction.[6]

Step 2: Desaturation of Dihydrothis compound

The final step is the introduction of a double bond into the cyclopropane ring of dihydrothis compound to yield this compound.

-

Substrate: Dihydrothis compound

-

Enzyme: A putative cyclopropane desaturase[7]

-

Product: this compound

While this step has been proposed based on in vivo labeling studies, the specific enzyme responsible in plants has not been fully characterized.[8] It is hypothesized to be a desaturase that recognizes the cyclopropane-containing fatty acid as a substrate.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and reactions in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase

| Parameter | Value | Conditions | Reference |

| Km (S-adenosyl-L-methionine) | 80 µM | Enzyme-coupled colorimetric assay | [9] |

| kcat | 4 min-1 | Enzyme-coupled colorimetric assay | [9] |

Table 2: Kinetic Parameters for Enzymatic Production of this compound via Hydrolysis

Note: This data is for the enzymatic hydrolysis of Phoenix tree seed oil to release this compound, not for the biosynthetic enzymes themselves, but is included for its relevance to this compound production.

| Parameter | Value | Conditions | Reference |

| Vmax | 0.232 mol/(L·min) | Lipozyme TLIM-catalyzed hydrolysis | [10] |

| Km | 0.084 mol/L | Lipozyme TLIM-catalyzed hydrolysis | [10] |

| Activation Energy | 39.25 kJ/mol | Lipozyme TLIM-catalyzed hydrolysis | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound biosynthesis.

Purification of Cyclopropane Fatty Acid (CFA) Synthase from E. coli

This protocol is adapted from Taylor & Cronan (1979).[11]

-

Cell Lysis: Overproducing E. coli cells are harvested and resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol). Cells are lysed by sonication or French press.

-

Ammonium Sulfate Fractionation: The cell-free extract is subjected to ammonium sulfate precipitation. The protein fraction precipitating between 40% and 60% saturation is collected by centrifugation.

-

Phospholipid Vesicle Binding: The ammonium sulfate pellet is resuspended and incubated with phospholipid vesicles containing unsaturated fatty acids.

-

Sucrose Density Gradient Flotation: The mixture is then subjected to sucrose density gradient centrifugation. The CFA synthase, being bound to the phospholipid vesicles, will float to a lower density region, separating it from most other proteins.

-

Collection and Dialysis: The fractions containing the purified enzyme are collected and dialyzed against a storage buffer.

Assay of Cyclopropane Fatty Acid (CFA) Synthase Activity

This protocol is based on the method described by Bao et al. (2002).[8]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 M Tricine buffer (pH 7.0), 0.1% BSA, 0.1% polyvinylpyrrolidone-40, 0.02–0.05 mM oleoyl-CoA, and the cell-free homogenate or purified enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of 0.02 mM S-[methyl-14C]adenosylmethionine.

-

Incubation: The reaction mixture is incubated at 30°C for 1 hour.

-

Termination and Saponification: The reaction is terminated by adding 0.5 ml of 10% aqueous KOH and 1.0 ml of ethanol. The mixture is incubated overnight at room temperature to ensure complete saponification of the lipids.

-

Extraction: The mixture is acidified, and the labeled free fatty acids are extracted with hexane.

-

Quantification: An aliquot of the hexane phase is analyzed for radioactivity using a scintillation counter to determine the amount of labeled product formed.

Proposed Assay for Dihydrothis compound Desaturase Activity

This is a hypothetical protocol based on general desaturase assays, as a specific protocol for this enzyme is not well-documented.

-

Substrate Preparation: Synthesize or purify dihydrothis compound. Prepare a stock solution of dihydrosterculoyl-CoA using a fatty acyl-CoA synthetase.

-

Enzyme Source: Prepare a microsomal fraction from a plant source known to produce this compound, such as developing Sterculia foetida seeds.

-

Reaction Mixture: In a reaction tube, combine the microsomal fraction, a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.2), NADH or NADPH as a reducing equivalent, and potentially cytochrome b5 and its reductase if required for electron transfer.

-

Initiation: Start the reaction by adding the dihydrosterculoyl-CoA substrate.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period.

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids. Acidify the mixture and extract the fatty acids with an organic solvent like hexane.

-

Analysis: Analyze the extracted fatty acids by GC-MS or HPLC to detect and quantify the formation of this compound.[12][13]

Analytical Methods for Cyclopropene and Cyclopropane Fatty Acids

-

Derivatization: Fatty acids are converted to their fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

-

Separation: The FAMEs are separated on a suitable GC column (e.g., a polar capillary column).

-

Detection and Identification: The eluted compounds are detected by a mass spectrometer. The mass spectra of the cyclopropane and cyclopropene fatty acid methyl esters will have characteristic fragmentation patterns that allow for their identification.

This method is particularly useful for the quantification of cyclopropenoid fatty acids.[13]

-

Derivatization: Free fatty acids are derivatized with a UV-absorbing tag, such as 2-bromoacetophenone, to form phenacyl esters.

-

Separation: The derivatized fatty acids are separated by reverse-phase HPLC.

-

Quantification: The separated compounds are detected by a UV detector. Quantification is achieved by comparing the peak areas to those of external standards of known concentrations.[13]

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound from oleic acid.

Experimental Workflow for CFA Synthase Analysis

Caption: A generalized experimental workflow for the purification and analysis of CFA synthase.

Conclusion

The biosynthesis of this compound from oleic acid is a fascinating pathway that leads to the formation of a biologically active cyclopropene fatty acid. While the initial cyclopropanation step catalyzed by CFA synthase is relatively well-understood, particularly in bacteria, the subsequent desaturation to form the cyclopropene ring in plants remains an area for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore this pathway, with the aim of harnessing its potential for various applications in biotechnology and medicine. Further research into the plant-specific enzymes will be critical for a complete understanding and potential manipulation of this important biosynthetic route.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live‐Cell Imaging of this compound—a Naturally Occurring 1,2‐Cyclopropene Fatty Acid—by Bioorthogonal Reaction with Turn‐On Tetrazine‐Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dihydrothis compound induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Gas-liquid chromatographic analysis of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sterculic Acid's Action on Stearoyl-CoA Desaturase 1 (SCD1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation is implicated in numerous pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention. Sterculic acid, a naturally occurring cyclopropene fatty acid, is a potent inhibitor of SCD1. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SCD1, detailing its inhibitory kinetics, effects on cellular fatty acid composition, and the downstream consequences on key signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into SCD1 inhibition.

Introduction to this compound and SCD1

Stearoyl-CoA Desaturase 1 (SCD1) is an integral membrane enzyme located in the endoplasmic reticulum. It introduces a cis-double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[1] This conversion is a rate-limiting step in the biosynthesis of MUFAs, which are essential components of cell membranes, triglycerides, and cholesterol esters.

This compound is a cyclopropenoid fatty acid found in the seeds of plants from the order Malvales, such as Sterculia foetida.[2] Its unique structure, containing a highly strained cyclopropene ring, is responsible for its potent inhibitory effect on SCD1.[3] By inhibiting SCD1, this compound alters the cellular balance of saturated and monounsaturated fatty acids, leading to a cascade of downstream effects on cellular signaling and physiology.

Mechanism of SCD1 Inhibition by this compound

The inhibitory action of this compound on SCD1 is attributed to its cyclopropene ring. This reactive moiety is thought to interact with the enzyme's active site, leading to irreversible inhibition. The precise molecular interactions are still under investigation, but it is hypothesized that the strained ring can form a covalent bond with key residues in the enzyme, thereby inactivating it.

Inhibitory Potency

This compound is a potent inhibitor of SCD1. The half-maximal inhibitory concentration (IC50) for its effect on delta-9 desaturase activity has been reported to be 0.9 μM .[4]

| Inhibitor | Target | IC50 (μM) | Reference |

| This compound | Δ9-desaturase (SCD1) activity | 0.9 | [4] |

Impact on Cellular Fatty Acid Composition

The primary and most direct consequence of SCD1 inhibition by this compound is a significant alteration of the cellular fatty acid profile. The blockage of the conversion of SFAs to MUFAs leads to an accumulation of the former and a depletion of the latter.

One study on differentiating 3T3-L1 adipocytes demonstrated that treatment with 100 μM this compound for 10 days resulted in a striking change in the fatty acid composition. While control cells had high levels of palmitoleic (16:1) and oleic (18:1) acids, the this compound-treated cells accumulated palmitic (16:0) and stearic (18:0) acids, with a marked reduction in monounsaturated fatty acids.[5] The SCD enzyme activity in these treated cells was inhibited by more than 90%.[5]

| Fatty Acid | Control (MDI-treated) 3T3-L1 Adipocytes | 100 µM this compound-treated 3T3-L1 Adipocytes | Effect of this compound | Reference |

| Palmitic Acid (16:0) | Normal levels | Accumulated | Increase | [5] |

| Palmitoleic Acid (Δ9-16:1) | High levels | Markedly Reduced | Decrease | [5] |

| Stearic Acid (18:0) | Normal levels | Accumulated | Increase | [5] |

| Oleic Acid (Δ9-18:1) | High levels | Reduced | Decrease | [5] |

Note: The original study described these changes qualitatively. The table reflects this descriptive nature.

Downstream Signaling Pathways Affected by SCD1 Inhibition

The shift in the cellular SFA/MUFA ratio induced by this compound has profound effects on various signaling pathways that govern cell fate and function.

ER Stress and Apoptosis

An accumulation of saturated fatty acids is known to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[6] SCD1 inhibition has been shown to activate ER stress pathways, characterized by the upregulation of markers such as PERK, p-eIF2α, and CHOP.[7][8] Prolonged ER stress can subsequently trigger apoptosis.[9] Studies have shown that this compound treatment can induce apoptosis, as evidenced by the cleavage of Caspase-3.[10]

Wnt/β-catenin Signaling

The Wnt signaling pathway is crucial for cell proliferation and differentiation. Recent studies have revealed a direct link between SCD1 activity and Wnt signaling. The proper acylation of Wnt proteins with monounsaturated fatty acids, a process mediated by the enzyme Porcupine, is essential for their secretion and activity.[11] SCD1 inhibition, by depleting the pool of MUFAs, impairs Wnt protein maturation and consequently attenuates Wnt/β-catenin signaling.[12][13]

Hippo/YAP Signaling

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is common in cancer. SCD1 has been shown to promote the stemness of gastric cancer stem cells through the Hippo/YAP pathway.[4] Inhibition of SCD1 leads to a decrease in the expression and nuclear translocation of the transcriptional co-activator YAP, a central effector of the Hippo pathway.[4][14]

NF-κB Signaling and Inflammation

SCD1 inhibition can modulate inflammatory responses. The accumulation of saturated fatty acids can act as pro-inflammatory signals. However, the overall effect of SCD1 inhibition on NF-κB signaling can be context-dependent. Some studies suggest that SCD1 inhibition reduces the pro-inflammatory environment and NF-κB signaling, leading to reduced cell proliferation.[3]

Experimental Protocols

Microsomal SCD Activity Assay

This protocol is adapted from a method for assaying the terminal enzyme of the stearoyl-CoA desaturase system.[15]

-

Preparation of Microsomes: Isolate liver microsomes from control and this compound-treated animals (or cell lines) by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

NADH

-

ATP

-

Coenzyme A

-

[1-¹⁴C]Stearoyl-CoA (substrate)

-

Microsomal protein

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination and Saponification: Stop the reaction by adding a solution of alcoholic KOH. Saponify the lipids by heating at 80°C for 1 hour.

-

Extraction: Acidify the mixture and extract the fatty acids with a nonpolar solvent like hexane.

-

Analysis: Separate the [1-¹⁴C]stearic acid and the product, [1-¹⁴C]oleic acid, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the radioactivity in the stearic acid and oleic acid spots or peaks to determine the percentage of conversion and, thus, the SCD activity.

Fatty Acid Profile Analysis by GC-MS

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).[16][17][18]

-

Lipid Extraction:

-

Homogenize cells or tissues in a chloroform:methanol (2:1, v/v) solution.

-

Add a known amount of an internal standard (e.g., C17:0 or a deuterated fatty acid).

-

Separate the phases by adding water or a salt solution and centrifuging.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation (to form FAMEs):

-

Evaporate the solvent from the lipid extract.

-

Add methanolic H₂SO₄ or BF₃-methanol and heat at 100°C for 1-2 hours. This process both saponifies the lipids and methylates the free fatty acids.

-

Cool the reaction and add water and a nonpolar solvent (e.g., hexane or petroleum ether) to extract the FAMEs.

-

Collect the upper organic layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or biscyanopropyl stationary phase).

-

Use a temperature program that allows for the separation of the different FAMEs.

-

The mass spectrometer will identify the individual FAMEs based on their mass spectra, and the flame ionization detector (FID) or the total ion chromatogram (TIC) will provide quantitative data based on peak areas relative to the internal standard.

-

Western Blot Analysis for ER Stress Markers

This protocol provides a general procedure for detecting key ER stress proteins.[9]

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-PERK, anti-p-eIF2α, anti-CHOP, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities relative to the loading control.

-

Visualizations

Signaling Pathways

Caption: Overview of this compound's effect on SCD1 and downstream pathways.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a powerful tool for studying the roles of SCD1 in health and disease. Its potent and specific inhibition of SCD1 leads to a well-defined biochemical phenotype—an increase in the cellular ratio of saturated to monounsaturated fatty acids. This alteration, in turn, modulates a host of critical signaling pathways, impacting cell proliferation, survival, and inflammation. The detailed mechanisms and protocols provided in this guide are intended to equip researchers with the necessary information to further explore the therapeutic potential of SCD1 inhibition and to develop novel strategies for treating metabolic and oncologic disorders.

References

- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA-desaturase-1 regulates gastric cancer stem-like properties and promotes tumour metastasis via Hippo/YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound antagonizes 7-ketocholesterol-mediated inflammation and inhibits choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of PERK/eIF2α/CHOP Endoplasmic Reticulum Stress Pathway in Oxidized Low-density Lipoprotein Mediated Induction of Endothelial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PERK/eIF-2α/CHOP Pathway Dependent ROS Generation Mediates Butein-induced Non-small-cell Lung Cancer Apoptosis and G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Alters Adhesion Molecules Expression and Extracellular Matrix Compounds to Regulate Migration of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. gcms.cz [gcms.cz]

- 17. static.igem.org [static.igem.org]

- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties of Cyclopropene Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropene fatty acids (CPFAs), primarily sterculic acid and malvalic acid, are naturally occurring lipids found in the oils of certain plants, notably cottonseed and those from the Sterculia genus. These unique fatty acids are characterized by a highly strained cyclopropene ring, which imparts significant biological activity. The primary and most well-documented effect of CPFAs is the potent inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipogenesis. This inhibition leads to profound alterations in cellular lipid composition, particularly an increase in the ratio of saturated to monounsaturated fatty acids. These changes in lipid homeostasis have a cascade of physiological consequences, ranging from toxic effects in various animal species to potential therapeutic applications in metabolic diseases and oncology. This guide provides a comprehensive overview of the biosynthesis, metabolism, and diverse biological activities of CPFAs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Cyclopropene Fatty Acids

Cyclopropene fatty acids are a unique class of lipids distinguished by a three-carbon ring with a double bond within their aliphatic chain. The two most prominent CPFAs are this compound (C19) and malvalic acid (C18). Their presence in cottonseed oil and meal has significant implications for the agricultural and food industries due to their toxic effects on livestock. However, their potent biological activities have also made them valuable tools for biochemical research and a subject of interest in drug development.

Biosynthesis and Metabolism

Biosynthesis

The biosynthesis of CPFAs in plants originates from oleic acid. The process involves the addition of a methylene group from S-adenosylmethionine (SAM) across the double bond of oleic acid to form dihydrothis compound, a cyclopropane fatty acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase. Subsequently, dihydrothis compound is desaturated to form this compound. Malvalic acid is believed to be formed through the alpha-oxidation of this compound, resulting in a shorter carbon chain.

Metabolism in Animals

When ingested by animals, this compound undergoes metabolic degradation. The cyclopropene ring is reduced to a more stable cyclopropane ring. The fatty acid chain is then subject to α-, β-, and ω-oxidation, leading to the formation of various short-chain dicarboxylic acids that are primarily excreted in the urine. The major urinary metabolites identified in rats include cis-3,4-methylene adipic acid and cis-3,4-methylene suberic acid[1].

Primary Biological Effect: Inhibition of Stearoyl-CoA Desaturase (SCD)

The most significant biological effect of CPFAs is the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). SCD introduces a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1) and palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1). The highly strained cyclopropene ring of CPFAs is thought to be responsible for this irreversible inhibition.

This inhibition leads to a significant shift in the cellular fatty acid profile, characterized by:

-

An accumulation of SFAs, particularly stearic acid and palmitic acid.

-

A depletion of MUFAs, primarily oleic acid and palmitoleic acid.

This alteration in the SFA/MUFA ratio has profound effects on the fluidity and function of cell membranes, as well as on lipid-mediated signaling pathways.

Quantitative Data on SCD Inhibition and Lipid Profile Alterations

The inhibitory effect of CPFAs on SCD activity and the resulting changes in fatty acid composition have been quantified in various studies.

| Parameter | Species/System | CPFA Source/Concentration | Observed Effect | Reference |

| SCD1 Activity | 3T3-L1 adipocytes | 100 µM this compound | >90% inhibition | [2] |

| IC₅₀ for Δ9-desaturase | - | This compound | 0.9 µM | [3] |

| EC₅₀ for SCD1 | HepG2 cells | Sterculate | 247 nM | |

| Desaturase Index (18:1/18:0) | Obese OLETF Rat Liver | 0.5% Sterculic Oil in diet | Significant reduction | [4] |

| Desaturase Index (16:1/16:0) | Obese OLETF Rat Adipose Tissue | 0.5% Sterculic Oil in diet | Significant reduction | [4] |

| Total MUFA in Adipose Tissue | Fructose-fed Rats | 0.4% Sterculic Oil in diet | 25% lower than fructose-only group | [5] |

| Total SFA in Adipose Tissue | Fructose-fed Rats | 0.4% Sterculic Oil in diet | Increased compared to control | [5] |

| Stearic Acid in Liver | Rats fed Baobab seed oil (rich in CPFAs) | - | Increased | [6] |

| Oleic Acid in Liver | Rats fed Baobab seed oil (rich in CPFAs) | - | Decreased | [6] |

| SAFA/MUFA ratio in egg yolk | Laying Hens | 4% Cottonseed Oil in diet | Increased | [7] |

Physiological and Toxicological Effects

The disruption of lipid homeostasis by CPFAs manifests in a variety of physiological and toxicological effects, which are highly dependent on the animal species, dose, and duration of exposure.

Effects on Poultry

Laying hens are particularly sensitive to CPFAs. Dietary exposure to cottonseed oil can lead to:

-

Reduced Egg Production and Hatchability: A significant decrease in egg production and the hatchability of eggs.

-

Pink-White Discoloration: A characteristic pink discoloration of the albumen in stored eggs.

-

Altered Yolk Properties: Increased hardness and rubbery texture of the yolk upon cooking.

| Parameter | Dietary Level of Cottonseed Oil (CSO) | Effect on Laying Hens | Reference |

| Hen-day egg production | 4% CSO | Significantly decreased | [7] |

| Egg weight | 2% and 4% CSO | Significantly reduced | [7] |

| Hatchability | Not specified | Decreased | [8] |

Effects on Mammals

In rodents, CPFAs have been shown to cause:

-

Growth Retardation: Reduced growth rates, particularly at higher dietary concentrations.

-

Reproductive Issues: While low doses may not affect breeding, higher concentrations (e.g., 2% Sterculia foetida oil) can significantly reduce pup survival[9][10]. The negative effects are exacerbated when CPFAs are consumed with a diet high in saturated fats[9][10].

-

Altered Lipid Metabolism: Besides the shift in SFA/MUFA ratio, CPFAs can influence plasma cholesterol and triglyceride levels[4].

-

Hepatotoxicity and Carcinogenicity: Some studies have suggested that CPFAs may have mitogenic activity in the liver and can act as co-carcinogens, particularly in the presence of aflatoxins[6][11].

Molecular Mechanisms and Signaling Pathways

The biological effects of CPFAs extend beyond simple changes in membrane fluidity and involve the modulation of key cellular signaling pathways, primarily as a consequence of SCD1 inhibition.

SCD1 Inhibition and Wnt/β-catenin Signaling

SCD1 activity is increasingly being linked to the regulation of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and tumorigenesis. Inhibition of SCD1 has been shown to suppress this pathway.

-

Mechanism: SCD1-produced MUFAs, like palmitoleic acid, are required for the palmitoylation of Wnt proteins, a necessary step for their secretion and activity. By reducing MUFA levels, SCD1 inhibitors can block Wnt signaling. Furthermore, SCD1 inhibition can increase the activity of GSK3β, a key enzyme that promotes the degradation of β-catenin. This leads to reduced nuclear localization and transcriptional activity of β-catenin[12].

Anti-inflammatory Effects and NF-κB Signaling

This compound has demonstrated anti-inflammatory properties. This is partly due to the downstream effects of SCD1 inhibition, which can modulate inflammatory signaling. However, there is also evidence for effects that may be independent of SCD1.

-

SCD1-dependent effects: SCD1 inhibition can suppress the expression of β-catenin and its downstream target ATF3, leading to an enhanced production of the chemokine CCL4, which can modulate immune cell recruitment[13].

-

Potential SCD1-independent effects: this compound has been shown to be a potent inhibitor of endoplasmic reticulum (ER) stress and related inflammation caused by agents like 7-ketocholesterol. This effect appears to be more specific than that of other anti-inflammatory fatty acids and may be related to the cyclopropene ring structure. While the precise mechanism is not fully elucidated, it may involve direct modulation of ER stress pathways upstream of the unfolded protein response. Some studies suggest that certain antioxidants and fatty acids can inhibit the NF-κB pathway by directly targeting components like IKK2, but a direct interaction for this compound has not been definitively proven.

Therapeutic Potential in Drug Development

The potent inhibitory effect of CPFAs on SCD1 has positioned them as lead compounds in the development of therapeutics for diseases characterized by aberrant lipid metabolism.

-

Metabolic Syndrome: By inhibiting SCD1, sterculic oil has been shown to improve glucose tolerance, reduce hepatic steatosis, and ameliorate the lipid profile in animal models of obesity and metabolic syndrome[4][5].

-

Oncology: SCD1 is overexpressed in many cancers and is associated with tumor aggressiveness. Inhibition of SCD1 by CPFAs or their derivatives can reduce cancer cell proliferation, migration, and tumor growth by suppressing oncogenic signaling pathways like Wnt/β-catenin and inducing ER stress and apoptosis[12][14].

Experimental Protocols

Quantification of CPFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of CPFAs in biological samples.

1. Lipid Extraction:

-

Homogenize the tissue or oil sample in a chloroform:methanol mixture (2:1, v/v).

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Base-catalyzed transesterification (for esterified CPFAs): Dissolve the lipid extract in hexane. Add a solution of methanolic KOH and vortex at room temperature. Neutralize and collect the upper hexane layer containing the FAMEs[15]. This method is preferred as it avoids the harsh acidic conditions that can degrade the cyclopropene ring[15].

-

Acid-catalyzed methylation (for free fatty acids, with caution): Alternatively, incubate the lipid extract with 1.2% HCl in methanol/toluene at 100°C for 1 hour. After cooling, add water and extract the FAMEs with hexane[12].

3. GC-MS Analysis:

-

Column: Use a polar capillary column suitable for FAME analysis (e.g., HP-88).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Set to a high temperature (e.g., 280°C) with an appropriate split ratio.

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to elute all FAMEs.

-

Mass Spectrometer: Operate in electron impact (EI) ionization mode and scan a mass range of m/z 40-400[15].

-

Identification: Identify CPFA methyl esters based on their retention times and characteristic mass spectra.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart in a microsomal preparation.

1. Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue in a buffered solution.

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Desaturation Reaction:

-

Prepare a reaction mixture containing:

- Phosphate buffer (pH 7.2)

- NADH

- Liver microsomes (as the enzyme source)

- [1-¹⁴C]Stearoyl-CoA (substrate)

-

Incubate the reaction mixture at 37°C with shaking.

-

Stop the reaction by adding a strong base (e.g., methanolic KOH).

3. Product Analysis:

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the free fatty acids with a nonpolar solvent (e.g., pentane).

-

Methylate the fatty acids to FAMEs using diazomethane or another suitable method.

-

Separate the saturated and monounsaturated FAMEs using argentation (silver nitrate-impregnated) thin-layer chromatography (TLC).

-

Scrape the spots corresponding to stearate and oleate and quantify the radioactivity in each using liquid scintillation counting.

-

Calculate the SCD activity as the percentage of total radioactivity recovered in the oleate fraction[3][16].

Conclusion and Future Directions

Cyclopropene fatty acids possess potent and diverse biological properties, primarily driven by their inhibition of stearoyl-CoA desaturase. This activity, while responsible for their toxicity in certain species, also underpins their therapeutic potential in metabolic diseases and cancer. The modulation of key signaling pathways such as Wnt/β-catenin highlights the intricate role of lipid metabolism in cellular regulation. Future research should focus on elucidating the precise molecular mechanisms of their SCD1-independent anti-inflammatory effects and on the development of CPFA-derived drug candidates with improved safety and efficacy profiles for clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the complex biology of these fascinating molecules.

References

- 1. Studies of the In Vivo Metabolism of Mevalonic Acid in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. The effects of dietary cottonseed meal and oil supplementation on laying performance and egg quality of laying hens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Reproduction and lipid composition of rats fed cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VII. SYNTHESIS OF CYCLOPROPANE AND CYCLOPROPENE FATTY ACIDS BY HIBISCUS SEEDLINGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 15. Manipulation of body fat composition with this compound can inhibit mammary carcinomas in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Sterculic Acid: A Natural Inhibitor of Stearoyl-CoA Desaturase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of sterculic acid, a naturally occurring cyclopropene fatty acid, as a potent inhibitor of stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and cancer. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its study, and visualizes its impact on key cellular signaling pathways.

Introduction to this compound and Stearoyl-CoA Desaturase (SCD)

This compound is a cyclopropenoid fatty acid primarily found in the seeds of plants from the Sterculia genus.[1][2][3] Its unique chemical structure, featuring a highly strained cyclopropene ring, is responsible for its biological activity.[1] this compound is a well-established inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the de novo synthesis of monounsaturated fatty acids (MUFAs).[1][2][3]